molecular formula C₁₄H₁₂F₃NO₂S B030319 Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 175277-03-9

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B030319
CAS No.: 175277-03-9
M. Wt: 315.31 g/mol
InChI Key: LPIXRQSYBTUXOQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₂F₃NO₂S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the synthesis of novel selenium heterocycles, contributing to the development of unique chemical structures (Shafiee, Kiaeay, & Vosooghi, 1981).

  • This compound is a precursor in synthesizing various other compounds like ethyl iminothiazolopyridine-4-carboxylate (Mohamed, 2021).

  • It's used in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) (Žugelj et al., 2009).

  • The compound can be used as a precursor for synthesizing 2-aminoethyl-5-carbethoxythiazoles through Michael-like addition of secondary amines (Boy & Guernon, 2005).

  • It has applications in corrosion inhibition, particularly in preventing corrosion of AA6061 alloy in hydrochloric acid solutions (Raviprabha & Bhat, 2019).

  • The compound is involved in the synthesis of novel thiazole and pyrazolo[1,5-a]pyrimidine compounds (Abdelhamid & Afifi, 2010).

  • Ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl) thiazole-5-carboxylate, a derivative, exhibits fungicidal activities against certain fungi (Qiu Li-ga, 2015).

  • Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate synthesized in a study shows low auxin activities and is antiblastic to wheat gemma (Yue et al., 2010).

  • Some synthesized thiazole compounds using this chemical have shown anticancer activity against breast cancer cells MCF7 (Sonar et al., 2020).

  • 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates derived from this compound have antibacterial activity (Markovich et al., 2014).

Properties

IUPAC Name

ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIXRQSYBTUXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371915
Record name Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-03-9
Record name Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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